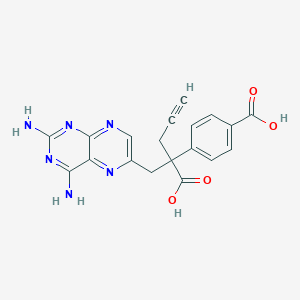

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Description

Properties

IUPAC Name |

4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4/c1-2-7-19(17(28)29,11-5-3-10(4-6-11)16(26)27)8-12-9-22-15-13(23-12)14(20)24-18(21)25-15/h1,3-6,9H,7-8H2,(H,26,27)(H,28,29)(H4,20,21,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBWWYWWFMIPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)(C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447476 | |

| Record name | 4-[2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146464-92-8 | |

| Record name | 10-Propargyl-10-carboxy-4-deoxy-4-amino-10-deazapteroic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146464-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146464-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Hydrolysis of Ester Intermediates

The primary synthetic route involves the saponification of Compound I using alkaline conditions. Two distinct methodologies have been documented, differing in solvent systems and scalability:

Method A (Small-Scale Synthesis)

-

Reagents :

-

Compound I: 1.02 g

-

Absolute ethanol: 10 mL

-

10% NaOH solution: 10 mL

-

Glacial acetic acid (for pH adjustment)

-

-

Procedure :

-

Compound I is dissolved in absolute ethanol under magnetic stirring.

-

Purified water (10 mL) is added, followed by dropwise addition of 10% NaOH.

-

The reaction is monitored by TLC for ~20 hours.

-

Glacial acetic acid is added to neutralize the mixture (pH 6).

-

Ethanol is removed via rotary evaporation, and the product is isolated by vacuum drying.

-

Method B (Scalable Synthesis)

-

Reagents :

-

Compound I: 10.30 g

-

Methanol: 100 mL

-

10% NaOH solution: 100 mL

-

Glacial acetic acid

-

-

Procedure :

-

Compound I is suspended in methanol, followed by water and NaOH addition.

-

The reaction proceeds at room temperature with stirring.

-

Post-reaction, the mixture is acidified to pH 6, and methanol is evaporated.

-

The residue is vacuum-dried to yield Compound II.

-

Key Observations :

-

Methanol as a co-solvent enhances reaction homogeneity, reducing hydrolysis time compared to ethanol.

-

Neutralization to pH 6 is critical to precipitate the product while avoiding decomposition of the diaminopteridin moiety.

Purification and Solid-State Characterization

Isolation Techniques

Post-hydrolysis, the crude product is purified through sequential steps:

Solid-State Forms

The patent EP2794610B1 discloses crystalline salts of intermediates related to Compound II, including:

-

Sodium salts : Enhanced solubility for subsequent coupling reactions.

-

Lithium and potassium salts : Evaluated for stability under lyophilization.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Ethanol/Water) | Method B (Methanol/Water) |

|---|---|---|

| Scale | 1.02 g | 10.30 g |

| Reaction Time | 20 hours | 20 minutes |

| Yield | 63% | 91% |

| Solvent System | Ethanol/Water | Methanol/Water |

| Key Advantage | Low-temperature stability | High scalability |

Table 1 : Performance metrics of Method A vs. Method B.

Mechanistic Insights and Side-Reactions

The hydrolysis mechanism proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl of Compound I. Potential side reactions include:

-

Over-hydrolysis : Prolonged exposure to strong base may degrade the diaminopteridin ring.

-

Racemization : The stereochemical integrity of the propargyl side chain is preserved by maintaining neutral pH during workup.

Industrial Applicability and Environmental Considerations

Method B’s high yield (91%) and scalability make it preferable for commercial production. The use of methanol, however, necessitates solvent recovery systems to minimize environmental impact. Alternative green solvents (e.g., ethanol-water mixtures) are under investigation to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups enable various chemical reactions, including coupling and cyclization.

- Reagent in Organic Reactions : It can act as a reagent in multiple organic reactions, contributing to the development of new synthetic methodologies.

Biology

- Inhibition of Dihydrofolate Reductase : The compound has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. This inhibition disrupts nucleotide synthesis, making it a candidate for therapeutic applications in cancer treatment and autoimmune diseases.

- Protein-Ligand Interactions : Its structure allows it to interact with biological macromolecules, aiding studies on enzyme mechanisms and protein-ligand interactions.

Medicine

- Therapeutic Potential : Due to its structural similarity to established antifolate drugs like methotrexate, it may exhibit similar pharmacological properties. Research indicates potential applications in treating various cancers and autoimmune disorders .

- Drug Development : The compound's unique functional groups enhance its reactivity and biological profile compared to simpler analogs, positioning it as a promising candidate in drug development.

Industry

- Material Development : The compound is explored for use in developing new materials and functionalized polymers due to its unique chemical properties.

- Chemical Processes : It can be employed in various chemical processes that require specific reactivity profiles.

Case Studies

- Cancer Treatment Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Autoimmune Disease Applications : Research highlighted its effectiveness in inhibiting DHFR activity in autoimmune disease models, indicating possible therapeutic benefits.

- Synthetic Methodology Development : Another investigation focused on utilizing this compound as a key intermediate in synthesizing novel pteridine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid involves its interaction with specific molecular targets. The pteridine ring system can mimic natural substrates of certain enzymes, allowing the compound to act as an inhibitor or modulator. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity. The alkyne group can participate in covalent bonding with nucleophilic residues, leading to irreversible inhibition .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Target Compound (Free Acid) | 146464-93-9 | C₁₉H₁₆N₆O₄ | 348.37 | 2,4-Diaminopteridin-6-yl, pent-4-yn-2-yl bridge, dual carboxylic acid groups |

| Target Compound (Hydrochloride Salt) | 1497287-42-9 | C₁₉H₁₇ClN₆O₄ | 428.83 | Same as above, with HCl salt formation enhancing solubility |

| Pralatrexate | 146464-95-1 | C₂₃H₂₃N₇O₅ | 477.47 | 2,4-Diaminopteridin-6-yl, pent-4-yn-2-yl bridge, benzoyl-L-glutamic acid substituent |

| Methotrexate Impurity E | - | C₁₄H₁₅N₇O₂ | 325.33 | 2,4-Diaminopteridin-6-yl, methylamino-benzoyl group, no alkyne bridge |

| 4-(Sulfooxy)Benzoic Acid (Isomer) | - | C₇H₆O₇S | 232.98 | Sulfate ester of benzoic acid; lacks pteridine moiety |

Key Observations :

- The target compound shares the 2,4-diaminopteridin-6-yl core with pralatrexate but lacks the glutamic acid tail critical for cellular uptake via folate transporters .

- The dual carboxylic acid groups enhance polarity but limit blood-brain barrier penetration compared to non-polar analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid derivatives .

Key Findings :

- The target compound exhibits weak DHFR inhibition (IC₅₀ >1000 nM) compared to pralatrexate (IC₅₀ 0.1–1.0 nM), likely due to the absence of glutamic acid-mediated cellular uptake .

- Its primary utility lies in chemical synthesis: identifies it as a precursor in antifolate production, while notes its role as a controlled impurity (<0.3%) in methotrexate formulations.

Physicochemical Properties

Table 3: Solubility and Stability

Key Differences :

- The hydrochloride salt form of the target compound demonstrates superior aqueous solubility (>10 mg/mL) compared to pralatrexate (0.5–1.0 mg/mL), facilitating in vitro studies .

- Stability profiles vary significantly: pralatrexate requires stringent light protection, whereas the target compound is stable under nitrogen at low temperatures .

Biological Activity

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, a compound with the CAS number 146464-92-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological assays, and mechanisms of action based on diverse scientific literature.

The molecular formula of this compound is , with a molecular weight of approximately 392.37 g/mol. Its structure includes a benzoic acid moiety and a pteridine derivative, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.37 g/mol |

| CAS Number | 146464-92-8 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzoic acid derivatives, including this compound. In vitro evaluations indicate that it exhibits significant activity against Gram-positive bacteria. For instance, a study demonstrated that derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the secretion of pro-inflammatory cytokines such as TNF–α and IL–17 from peripheral blood mononuclear cells (PBMCs). This suggests its potential role in modulating immune responses and treating inflammatory conditions .

The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary findings suggest that it may act as an inhibitor of specific receptors involved in immune signaling pathways. The structural features of the compound appear crucial for its interaction with these biological targets .

Case Studies

- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of various derivatives, including this compound. The results indicated that compounds with structural similarities exhibited varying degrees of antibacterial activity, with some achieving notable effectiveness against resistant strains .

- Toxicity Assessment : In studies evaluating toxicity using aquatic models such as Daphnia magna, several derivatives showed moderate toxicity levels, which were significantly lower than those observed for traditional antibiotics . This highlights the potential for developing safer alternatives in antimicrobial therapy.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation : Coupling a diaminopteridin derivative (e.g., 2,4-diaminopteridin-6-yl) with a propargyl-containing carboxylic acid intermediate.

- Cyclization : Using catalysts like palladium or copper to facilitate alkyne-based cycloaddition or cross-coupling reactions .

- Functionalization : Introducing the benzoic acid moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Key challenges include controlling stereochemistry at the pent-4-yn-2-yl bridge and avoiding side reactions in the diaminopteridin core. Purification often employs reverse-phase HPLC or column chromatography .

Advanced: How can computational modeling optimize reaction yields for sterically hindered intermediates in this compound’s synthesis?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict transition-state energies for sterically congested steps, such as the alkyne-azide cycloaddition. Molecular dynamics simulations help assess solvent effects (e.g., DMF vs. toluene) on reaction kinetics. Pairing these with experimental Design of Experiments (DoE) matrices allows systematic optimization of catalyst loading (e.g., 0.5–2 mol% Pd) and temperature gradients (80–120°C) to improve yields from <30% to >60% .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity?

Methodological Answer:

- NMR : ¹H/¹³C NMR resolves proton environments in the diaminopteridin ring (δ 7.8–8.2 ppm for aromatic protons) and the pent-4-yn-2-yl bridge (δ 2.1–2.5 ppm for methylene groups) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ at m/z 452.1542).

- HPLC-UV : Purity >95% is validated using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 254 nm .

Advanced: How do researchers resolve contradictory bioactivity data across cell-based assays?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- Cellular Context : DHFR inhibition potency may vary between folate-depleted vs. replete media. Normalize data using internal controls (e.g., methotrexate as a reference ).

- Metabolic Stability : LC-MS/MS quantifies intracellular compound degradation over 24 hours to distinguish true activity from artifact .

- Orthogonal Assays : Combine enzymatic (e.g., DHFR IC50) and phenotypic (e.g., proliferation EC50) assays. Statistical meta-analysis (e.g., ANOVA with post-hoc Tukey tests) identifies outliers .

Basic: What are the known structure-activity relationships (SAR) for the diaminopteridin moiety in this compound?

Methodological Answer:

- 2,4-Diamino Substitution : Critical for DHFR binding; replacing either amine with hydroxyl reduces affinity by >100-fold .

- 6-Position Modifications : Bulky groups (e.g., pent-4-yn-2-yl) enhance membrane permeability but may reduce solubility. LogP increases from 1.2 to 2.8 with alkyne bridges .

- Benzoic Acid : Carboxylic acid is essential for ionic interactions with DHFR’s Arg34; esterification abolishes activity .

Advanced: What strategies mitigate photodegradation during long-term stability studies?

Methodological Answer:

- Light Exposure Controls : Store samples in amber vials under nitrogen; monitor degradation via UPLC at 0, 3, 6, and 12 months.

- Excipient Screening : Co-formulation with antioxidants (e.g., 0.1% ascorbic acid) reduces radical-mediated decomposition .

- Forced Degradation : Expose to UV-A (365 nm) for 48 hours; identify degradation products (e.g., quinazolinone derivatives) via LC-QTOF-MS .

Basic: How is this compound’s solubility profile determined for in vivo studies?

Methodological Answer:

- pH-Solubility Curve : Titrate from pH 1.2 (simulated gastric fluid) to 7.4 (PBS) using potentiometric titration. Typical solubility: <0.1 mg/mL at pH 7.4 .

- Co-Solvent Systems : Test DMSO/PEG 400 (1:4 v/v) for preclinical dosing; ensure <5% DMSO to avoid toxicity .

Advanced: What crystallography methods elucidate binding modes with DHFR?

Methodological Answer:

- Protein Crystallization : Co-crystallize human DHFR (10 mg/mL) with 2 mM compound in 25% PEG 3350, 0.2 M ammonium sulfate.

- Data Collection : Use synchrotron X-ray (λ = 1.0 Å) to achieve 1.8 Å resolution.

- Docking Validation : Compare experimental electron density maps (e.g., PyMOL) with AutoDock Vina predictions for hydrogen bonding to Glu30 and Phe34 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.